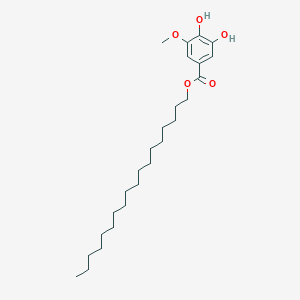
Octadecyl 3,4-dihydroxy-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 3,4-dihydroxy-5-methoxybenzoate is a chemical compound known for its unique structure and properties It is an ester derivative of 3,4-dihydroxy-5-methoxybenzoic acid, where the hydroxyl groups are substituted with an octadecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 3,4-dihydroxy-5-methoxybenzoate typically involves the esterification of 3,4-dihydroxy-5-methoxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl 3,4-dihydroxy-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Octadecyl 3,4-dihydroxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Octadecyl 3,4-dihydroxy-5-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-5-methoxybenzoic acid: The parent compound with similar structural features.
3,4,5-Trimethoxybenzoic acid: Another derivative with additional methoxy groups.
3,4-Dihydroxybenzoic acid: Lacks the methoxy group but shares the dihydroxybenzene core.
Uniqueness
Octadecyl 3,4-dihydroxy-5-methoxybenzoate is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in nonpolar solvents and may influence its biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
110301-05-8 |
|---|---|
Formule moléculaire |
C26H44O5 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
octadecyl 3,4-dihydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C26H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31-26(29)22-20-23(27)25(28)24(21-22)30-2/h20-21,27-28H,3-19H2,1-2H3 |
Clé InChI |
BMVFYRWINIYZNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


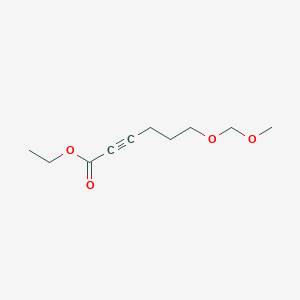
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

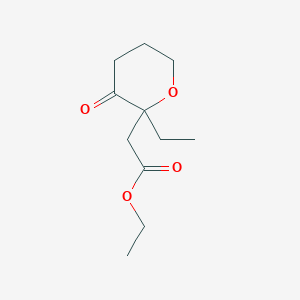
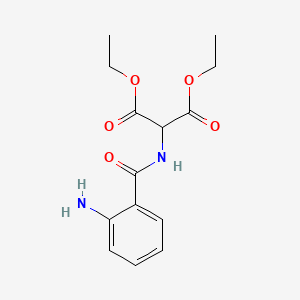
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
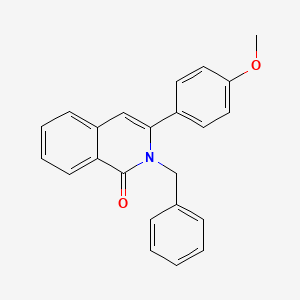

![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
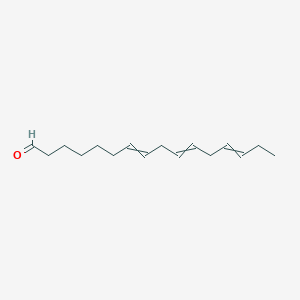
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)


